Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursorsThe reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its derivatives has shown promise in developing new drugs for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and stability
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The compound’s ester group allows it to penetrate cell membranes easily, facilitating its intracellular activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of a single fluorine atom, which imparts specific electronic and steric properties that influence its reactivity and biological activity. Compared to its trifluoromethyl and difluoromethyl analogs, it offers a different balance of hydrophobicity and electronic effects, making it suitable for distinct applications in research and industry .
Properties
CAS No. |
118197-43-6 |
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Molecular Formula |
C7H9FN2O2 |
Molecular Weight |
172.16 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9FN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 |
InChI Key |
ZLZKAMDXJKZQHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)F |
Origin of Product |
United States |
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